molecular formula C24H20ClNO4 B12457336 2-oxo-2-phenylethyl N-[(4-chlorophenyl)carbonyl]phenylalaninate

2-oxo-2-phenylethyl N-[(4-chlorophenyl)carbonyl]phenylalaninate

Cat. No.: B12457336
M. Wt: 421.9 g/mol
InChI Key: KLVKBLUAJQANCF-UHFFFAOYSA-N
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Description

2-oxo-2-phenylethyl N-[(4-chlorophenyl)carbonyl]phenylalaninate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenylalanine derivative linked to a chlorophenyl carbonyl group, making it a subject of study in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl N-[(4-chlorophenyl)carbonyl]phenylalaninate typically involves the reaction of phenylalanine derivatives with chlorophenyl carbonyl compounds. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl N-[(4-chlorophenyl)carbonyl]phenylalaninate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted phenylalanine derivatives .

Scientific Research Applications

2-oxo-2-phenylethyl N-[(4-chlorophenyl)carbonyl]phenylalaninate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex organic compounds

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl N-[(4-chlorophenyl)carbonyl]phenylalaninate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-phenylethyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate
  • 2-oxo-2-phenylethyl N-(4-nitrobenzoyl)phenylalaninate
  • 2-oxo-2-phenylethyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate

Uniqueness

Its ability to undergo various chemical reactions and its potential therapeutic properties make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C24H20ClNO4

Molecular Weight

421.9 g/mol

IUPAC Name

phenacyl 2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate

InChI

InChI=1S/C24H20ClNO4/c25-20-13-11-19(12-14-20)23(28)26-21(15-17-7-3-1-4-8-17)24(29)30-16-22(27)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,26,28)

InChI Key

KLVKBLUAJQANCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC(=O)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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